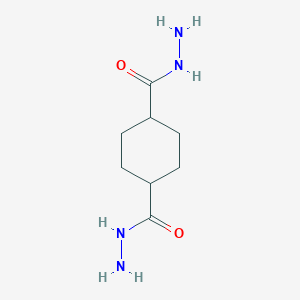

1,4-Cyclohexanedicarbohydrazide

Description

1,4-Cyclohexanedicarbohydrazide (CAS: 27327-67-9; MFCD00043475) is a cyclohexane derivative featuring two carbohydrazide (-CONHNH₂) groups at the 1,4 positions of the ring. Its trans-isomer is explicitly noted in the literature, with structural identifiers such as InChIKey LPLAXQKUDSKKAU-IZLXSQMJSA-N . The compound is synthesized via hydrazinolysis of 1,4-cyclohexanedicarboxylic acid, replacing the carboxylic acid (-COOH) groups with hydrazide functionalities. This modification enhances its ability to form coordination complexes and participate in condensation reactions, making it valuable in pharmaceutical and materials chemistry .

Structure

3D Structure

Propriétés

IUPAC Name |

cyclohexane-1,4-dicarbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N4O2/c9-11-7(13)5-1-2-6(4-3-5)8(14)12-10/h5-6H,1-4,9-10H2,(H,11,13)(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPLAXQKUDSKKAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)NN)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10950047 | |

| Record name | Cyclohexane-1,4-dicarbohydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10950047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27327-67-9 | |

| Record name | Cyclohexane-1,4-dicarbohydrazonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10950047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 1,4-cyclohexanedicarbohydrazide with structurally related cyclohexane derivatives:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Applications |

|---|---|---|---|---|

| 1,4-Cyclohexanedicarbohydrazide | C₈H₁₄N₄O₂ | 202.24 | Two carbohydrazides | Ligand synthesis, hydrazone formation |

| 1,4-Cyclohexanedicarboxylic acid | C₈H₁₂O₄ | 172.18 | Two carboxylic acids | Polyesters, resins, plasticizers |

| 1,4-Cyclohexanedimethanol | C₈H₁₆O₂ | 144.21 | Two hydroxyl groups | Polyester polyols, coatings |

| 1,4-Cyclohexanedicarbaldehyde | C₈H₁₂O₂ | 140.18 | Two aldehyde groups | Organic synthesis, crosslinking |

Research Findings

- Complexation Behavior: 1,4-Cyclohexanediol (a diol analog) demonstrates complexation with borate ions in formulations, influencing drug release kinetics . The carbohydrazide’s hydrazide groups similarly enable metal coordination, as evidenced by its use in synthesizing cyclic carbamimidates .

Thermal and Solubility Properties :

- CHDA-based polyesters exhibit glass transition temperatures (Tg) >100°C, while carbohydrazide derivatives are more polar, leading to higher solubility in polar aprotic solvents (e.g., DMSO) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.